molecular formula C20H28N4O9S2 B7983674 (2S,4S)-4-Nitrobenzyl 4-(acetylthio)-2-(((tert-butoxycarbonyl)(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate

(2S,4S)-4-Nitrobenzyl 4-(acetylthio)-2-(((tert-butoxycarbonyl)(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B7983674
M. Wt: 532.6 g/mol
InChI Key: JECWBBGYVBPHIH-BHWOMJMDSA-N
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Description

This compound is a pyrrolidine derivative featuring multiple functional groups:

  • 4-Nitrobenzyl ester at position 1, which may act as a photolabile protecting group.
  • Acetylthio (SAc) group at position 4, providing thiol protection and enhancing oxidative stability compared to free mercapto (-SH) groups.

The molecular formula is calculated as C₂₁H₂₈N₄O₈S₂ (MW: 552.6 g/mol).

Properties

IUPAC Name

(4-nitrophenyl)methyl (2S)-4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O9S2/c1-13(25)34-17-9-16(10-23(35(21,30)31)19(27)33-20(2,3)4)22(11-17)18(26)32-12-14-5-7-15(8-6-14)24(28)29/h5-8,16-17H,9-12H2,1-4H3,(H2,21,30,31)/t16-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECWBBGYVBPHIH-BHWOMJMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)SC1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Nitrobenzyl 4-(acetylthio)-2-(((tert-butoxycarbonyl)(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate involves multiple steps, including the formation of the pyrrolidine ring and the introduction of various functional groups. One common approach is to start with a pyrrolidine derivative and introduce the nitrophenyl group through a nucleophilic substitution reaction. The acetylsulfanyl group can be added via a thiol-ene reaction, while the sulfamoylamino group is typically introduced through a sulfonamide formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. Catalysts and solvents are often used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Nitrobenzyl 4-(acetylthio)-2-(((tert-butoxycarbonyl)(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The acetylsulfanyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyrrolidine compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential use in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity or target specificity.

Case Study: Synthesis of Meropenem Derivatives

One notable application involves the synthesis of Meropenem, a broad-spectrum antibiotic. The compound serves as an intermediate in the preparation of protected forms of Meropenem, which are crucial for developing effective antibacterial agents. The reaction typically involves:

  • Starting Materials : (4R,5R,6S)-3-[(diphenoxyphosphoryloxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid and (2S,4S)-1-p-nitrobenzyloxycarbonyl derivatives.
  • Conditions : Reactions are conducted under controlled temperatures (-15°C to -10°C) using solvents like acetonitrile and dimethylacetamide.

This method highlights the compound's role in synthesizing complex molecules that can lead to new antibiotics with improved efficacy against resistant strains.

Biochemical Research

The compound is also utilized in proteomics research due to its biochemical properties that allow it to interact with various biological molecules.

Application in Enzyme Inhibition Studies

Research has shown that derivatives of this compound can act as enzyme inhibitors. Specific studies focus on its ability to inhibit certain sulfamoyl-containing enzymes, which are critical in various metabolic pathways. This inhibition can provide insights into enzyme mechanisms and potential therapeutic targets.

Drug Development

Given its structural characteristics, the compound is being evaluated for its potential as a lead compound in drug development.

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how modifications to the compound affect its biological activity. Researchers are investigating how changes to the acetylthio and sulfamoyl groups influence pharmacological properties such as:

  • Solubility
  • Bioavailability
  • Target affinity

These studies aim to optimize the compound for better therapeutic outcomes.

Analytical Chemistry

The compound's complex structure also makes it a subject of interest in analytical chemistry, particularly in developing new methods for detecting and quantifying similar compounds.

Method Development for Quantification

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to analyze the purity and concentration of this compound in various formulations. These methods are crucial for ensuring quality control during pharmaceutical production.

Summary Table of Applications

Application AreaDescriptionKey Studies/Findings
Medicinal ChemistrySynthesis of antibiotic derivatives like MeropenemIntermediate synthesis under controlled conditions
Biochemical ResearchEnzyme inhibition studiesInteraction with sulfamoyl-containing enzymes
Drug DevelopmentLead compound evaluations and SAR studiesOptimization for therapeutic efficacy
Analytical ChemistryDevelopment of quantification methods using HPLC and MSQuality control in pharmaceutical production

Mechanism of Action

The mechanism of action of (2S,4S)-4-Nitrobenzyl 4-(acetylthio)-2-(((tert-butoxycarbonyl)(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfamoylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Notable Properties Reference
(2S,4S)-4-Nitrobenzyl 4-(Acetylthio)-2-(((tert-Boc)(Sulfamoyl)Amino)Methyl)Pyrrolidine-1-Carboxylate N/A C₂₁H₂₈N₄O₈S₂ 552.6 4-Nitrobenzyl, Acetylthio, Boc, Sulfamoyl Hypothetical stability from acetylthio protection; sulfamoyl enhances polarity
(2S,4S)-4-Nitrobenzyl 2-(Dimethylcarbamoyl)-4-mercaptopyrrolidine-1-carboxylate 96034-64-9 C₁₆H₁₉N₃O₅S 365.4 4-Nitrobenzyl, Mercapto, Dimethylcarbamoyl Commercial availability (TCI Chemicals); reactive thiol group prone to oxidation
(2R,4S)-1-(tert-Boc)-4-phenylpyrrolidine-2-carboxylic acid 144069-70-5 C₁₆H₂₁NO₄ 291.3 tert-Boc, Phenyl, Carboxylic acid Solid form; safety concerns (skin/eye irritation) noted in SDS
(2S,4R)-tert-Butyl 4-(Cbz-amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate 66510862 C₁₉H₂₆N₂O₅ 350.4 tert-Boc, Hydroxymethyl, Cbz-amino High solubility in polar aprotic solvents (e.g., DMF, DMSO)

Key Comparative Insights

Thiol Protection Strategy
  • The acetylthio group in the target compound offers superior oxidative stability compared to the mercapto (-SH) group in 96034-64-9 . Acetylthio derivatives are less prone to dimerization or disulfide formation, making them preferable for controlled-release applications.
Polarity and Solubility
  • The sulfamoyl group in the target compound increases polarity compared to the dimethylcarbamoyl group in 96034-64-9. This may enhance aqueous solubility but reduce membrane permeability .
  • In contrast, the hydroxymethyl group in 66510862 improves solubility in organic solvents like DMSO, which is critical for biochemical assays .
Steric and Electronic Effects
  • The tert-Boc group, common across all analogs, provides steric protection for the pyrrolidine nitrogen. However, its bulkiness may hinder enzymatic interactions in biological systems compared to smaller groups like Cbz in 66510862 .
  • The 4-nitrobenzyl group, shared with 96034-64-9, is a classic protecting group cleavable under reducing conditions or UV light, suggesting utility in prodrug design .

Biological Activity

(2S,4S)-4-Nitrobenzyl 4-(acetylthio)-2-(((tert-butoxycarbonyl)(sulfamoyl)amino)methyl)pyrrolidine-1-carboxylate, commonly referred to by its CAS number 491878-06-9, is a synthetic compound with potential biological applications. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula: C20_{20}H28_{28}N4_{4}O9_{9}S2_{2}
  • Molecular Weight: 532.59 g/mol
  • Melting Point: 124-132 °C
  • Density: 1.45 g/cm³
  • Solubility: Poorly soluble in water (0.126 mg/ml) but varies with different solvents .

The compound is primarily noted for its role as a precursor in the synthesis of the carbapenem antibiotic Doripenem, which exhibits broad-spectrum antibacterial activity and stability against various β-lactamases . The sulfamoyl group in the structure enhances its interaction with bacterial enzymes, potentially inhibiting cell wall synthesis.

Pharmacokinetics

  • Absorption: Low gastrointestinal absorption.
  • Blood-Brain Barrier (BBB) Permeability: Not permeant.
  • Cytochrome P450 Interaction: Inhibits CYP3A4, which may affect drug metabolism .

Case Studies and Research Findings

  • Antibacterial Efficacy : Studies have demonstrated that derivatives of this compound possess significant antibacterial properties. For instance, Doripenem has been shown to be effective against a variety of Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics .
  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to (2S,4S)-4-Nitrobenzyl 4-(acetylthio)-2-((N-sulfamoyl-N-(tert-butoxycarbonyl)amino)methyl)pyrrolidine-1-carboxylate can inhibit enzymes involved in bacterial cell wall synthesis. This inhibition is crucial for the efficacy of antibiotics derived from this compound .
  • Toxicological Studies : Toxicity assessments have classified this compound with several hazard statements related to skin and eye irritation. Safety data sheets indicate a need for caution during handling due to potential health risks .

Summary Table of Biological Activities

Activity TypeDetails
Antibacterial EfficacyEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibits bacterial cell wall synthesis enzymes
ToxicitySkin and eye irritant; requires safety precautions

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